Cas no 2455-04-1 (4-Chlorobutanamide)

4-Chlorobutanamide 化学的及び物理的性質
名前と識別子
-
- 4-Chlorobutanamide
- Butanamide, 4-chloro-
- 2-chloroethylacetamide
- 4-Chlor-buttersaeure-amid
- 4-chlorobutamide
- 4-chlorobutylamine
- 4-Chlorobutyramide
- 4-chloro-butyric acid amide
- Butanamide,4-chloro
- E85562
- EINECS 219-526-9
- XYOXIERJKILWCG-UHFFFAOYSA-N
- AKOS000146112
- 3L3TW24CTR
- LS-06129
- NSC 19916
- DTXSID40179289
- NSC-19916
- 2455-04-1
- UNII-3L3TW24CTR
- SCHEMBL112079
- EN300-64328
- MFCD09739619
- NS00046091
- NSC19916
- ALBB-018689
- DB-229078
- STL261750
-
- MDL: MFCD09739619
- インチ: InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7)
- InChIKey: XYOXIERJKILWCG-UHFFFAOYSA-N
- ほほえんだ: NC(CCCCl)=O
計算された属性
- せいみつぶんしりょう: 121.02900
- どういたいしつりょう: 121.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 64.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- PSA: 43.09000
- LogP: 1.19100
4-Chlorobutanamide セキュリティ情報
4-Chlorobutanamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Chlorobutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C275970-1000mg |
4-Chlorobutanamide |
2455-04-1 | 1g |
$ 615.00 | 2022-04-01 | ||
eNovation Chemicals LLC | D964804-1g |
4-chlorobutyramide |
2455-04-1 | 95% | 1g |
$105 | 2024-06-06 | |
Enamine | EN300-64328-5.0g |
4-chlorobutanamide |
2455-04-1 | 95% | 5g |
$228.0 | 2023-06-05 | |
OTAVAchemicals | 4787221-250MG |
4-chlorobutanamide |
2455-04-1 | 95% | 250MG |
$115 | 2023-06-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 077874-500mg |
4-Chlorobutanamide |
2455-04-1 | 500mg |
5461CNY | 2021-05-07 | ||
abcr | AB266363-1g |
4-Chlorobutanamide, 90%; . |
2455-04-1 | 90% | 1g |
€151.90 | 2025-03-19 | |
Aaron | AR00C2K4-5g |
4-chlorobutyramide |
2455-04-1 | 98% | 5g |
$189.00 | 2025-01-24 | |
Aaron | AR00C2K4-250mg |
4-chlorobutyramide |
2455-04-1 | 98% | 250mg |
$21.00 | 2025-01-24 | |
A2B Chem LLC | AF62088-1g |
4-Chlorobutanamide |
2455-04-1 | 98% | 1g |
$44.00 | 2024-04-20 | |
1PlusChem | 1P00C2BS-5g |
4-chlorobutyramide |
2455-04-1 | 98% | 5g |
$167.00 | 2025-02-25 |
4-Chlorobutanamide 関連文献
-
Yu-Chao Wang,Rui-Xiang Wang,Guanyinsheng Qiu,Hongwei Zhou,Wenlin Xie,Jin-Biao Liu Org. Chem. Front. 2019 6 2471
4-Chlorobutanamideに関する追加情報
Professional Introduction to 4-Chlorobutanamide (CAS No. 2455-04-1)
4-Chlorobutanamide, with the chemical formula C₄H₈ClNO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 2455-04-1, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile applications in synthesizing various bioactive molecules, particularly in the development of novel therapeutic agents.
The structural properties of 4-Chlorobutanamide make it a valuable intermediate in the synthesis of more complex molecules. The presence of both a chloro group and an amide functional group provides multiple sites for chemical modification, enabling the creation of a wide range of derivatives with tailored biological activities. This flexibility has made it a staple in medicinal chemistry laboratories worldwide.
In recent years, research has focused on leveraging the unique reactivity of 4-Chlorobutanamide to develop new drugs targeting various diseases. One particularly promising area is its use in the synthesis of protease inhibitors, which are crucial for treating conditions such as HIV/AIDS and cancer. The chloro group can be readily converted into other functional groups, such as alcohols or amines, which can then be further modified to enhance binding affinity to target proteins.
Another emerging application of 4-Chlorobutanamide is in the development of antimicrobial agents. The amide bond is a key structural feature in many natural products known for their antimicrobial properties. By incorporating 4-Chlorobutanamide into drug candidates, researchers aim to create compounds that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have shown promising results in vitro, suggesting its potential as a lead compound for novel antibiotics.
The synthesis of 4-Chlorobutanamide typically involves the chlorination of butanamide or the reaction of 4-chloroacetyl chloride with ammonia or ammonium hydroxide. These synthetic routes are well-established and scalable, making it readily available for industrial and research purposes. The compound's stability under various conditions further enhances its utility, allowing for storage and handling without significant degradation.
The role of computational chemistry in optimizing the synthesis and applications of 4-Chlorobutanamide cannot be overstated. Advanced computational methods, such as density functional theory (DFT) and molecular dynamics simulations, have enabled researchers to predict the reactivity and binding affinity of different derivatives with high accuracy. This has significantly reduced the time and cost associated with experimental trials, accelerating the drug discovery process.
In conclusion, 4-Chlorobutanamide (CAS No. 2455-04-1) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing new therapeutic agents targeting various diseases. As research continues to uncover new synthetic pathways and applications, the importance of this compound is likely to grow even further.
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